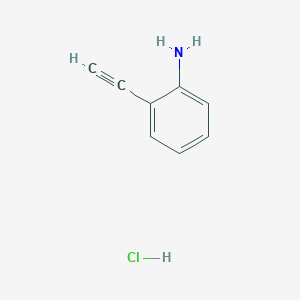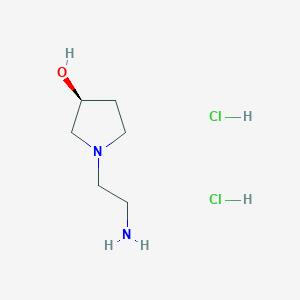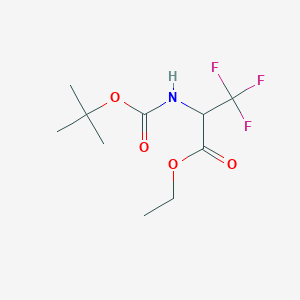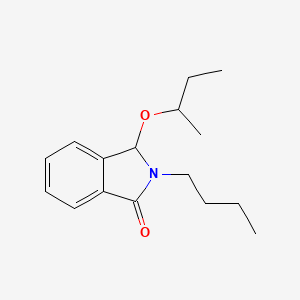
2-Ethynylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylaniline hydrochloride is an organic compound with the molecular formula C8H7N·HCl It is a derivative of aniline, where the ethynyl group is attached to the benzene ring at the ortho position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynylaniline hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and the product is purified through column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethynylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Ethyl-substituted aniline.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
2-Ethynylaniline hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anticancer agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethynylaniline hydrochloride involves its interaction with various molecular targets. The ethynyl group can participate in cyclization reactions, forming stable ring structures that can interact with biological molecules. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminophenylacetylene
- 2-Ethynylbenzenamine
- 2-Ethynylphenylamine
Comparison
2-Ethynylaniline hydrochloride is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and complex molecules. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C8H8ClN |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
2-ethynylaniline;hydrochloride |
InChI |
InChI=1S/C8H7N.ClH/c1-2-7-5-3-4-6-8(7)9;/h1,3-6H,9H2;1H |
InChI Key |
SSPSENIVMFHDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)


![3,3'-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid]](/img/structure/B12448697.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B12448708.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B12448710.png)

![5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12448734.png)
![2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12448738.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide](/img/structure/B12448739.png)
![9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione](/img/structure/B12448747.png)

